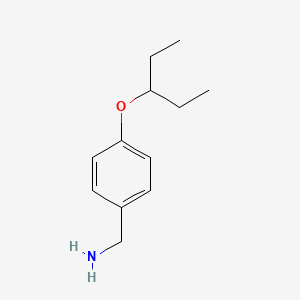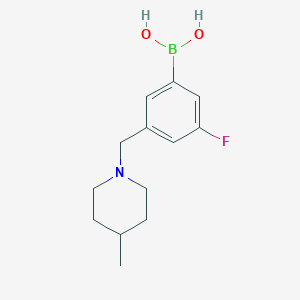![molecular formula C13H16N2O2 B1407025 Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate CAS No. 1018554-67-0](/img/structure/B1407025.png)
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate
Übersicht
Beschreibung
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate is a synthetic intermediate utilized in the synthesis of various organic compounds. It is known for its role in the preparation of pyranopyrimidobenzazoline derivatives. This compound is characterized by its unique structure, which includes a cyano group, a p-tolyl group, and an aminoacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate is typically synthesized through a multistep process. One common method involves the reaction of triethyl orthoformate with a 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate derivative. The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of specific enzymes or catalysts that target the functional groups within the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the p-tolyl group.
Methyl 2-cyano-3-(p-tolylamino)acrylate: Contains a similar cyano and p-tolyl group but differs in the ester moiety.
Ethyl 2-cyano-3-(p-tolylamino)propanoate: Another related compound with a similar functional group arrangement.
Uniqueness
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Eigenschaften
IUPAC Name |
ethyl 2-[[cyano-(4-methylphenyl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-13(16)9-15-12(8-14)11-6-4-10(2)5-7-11/h4-7,12,15H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCJZLZWEMAAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1406964.png)
